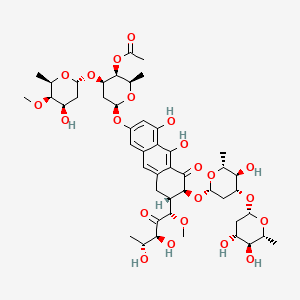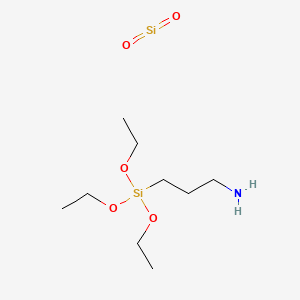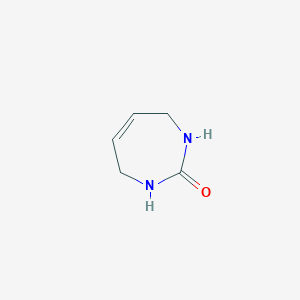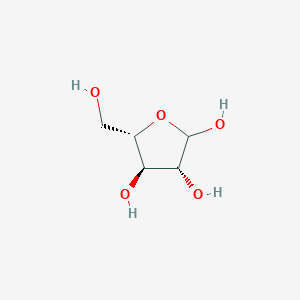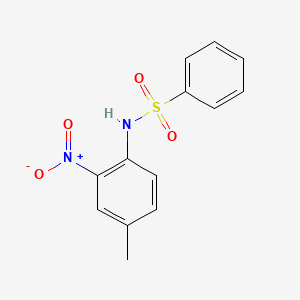![molecular formula C10H24N4+2 B3344456 [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium CAS No. 7234-71-1](/img/structure/B3344456.png)
[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium
Overview
Description
[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is a complex organic compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium typically involves the reaction of dimethylamine with ethylene derivatives under controlled conditions. One common method includes the use of ethylene dichloride as a starting material, which reacts with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dimethylamino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic reactions.
Biology
In biological research, this compound is explored for its potential as a reagent in biochemical assays. Its ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine
While not widely used in medicine, the compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its reactivity and stability make it a valuable component in the production of specialty chemicals.
Mechanism of Action
The mechanism by which [1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium exerts its effects involves its interaction with various molecular targets. The compound’s dimethylamino groups can coordinate with metal ions, forming stable complexes that influence catalytic activity. These interactions are crucial in processes such as polymerization and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar in structure but lacks the additional dimethylazaniumylidene groups.
1,2-Bis(dimethylamino)ethane: Another related compound with a simpler structure.
Uniqueness
[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium is unique due to its multiple dimethylamino groups and the presence of azaniumylidene moieties. These features enhance its reactivity and make it suitable for specialized applications in catalysis and materials science.
This compound’s versatility and unique properties continue to make it a subject of interest in various scientific and industrial fields
Properties
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVAMFACIJGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398207 | |
| Record name | [1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7234-71-1 | |
| Record name | [1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








